REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])C.[OH-].[K+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+].C(N(CC)CC)C.Cl[C:32]([O:34][CH3:35])=[O:33]>O.ClCCl.N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[C:32]([O:34][CH3:35])=[O:33] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
above mixture
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are initially taken at +10° C
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
EXTRACTION
|
Details
|
this filtrate is extracted with 5×50 ml of methyl tert-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue is then directly reacted further (ratio of ketoacid to benzoic acid 8-9:1 according to 1H-NMR)
|
Type
|
WAIT
|
Details
|
After 1 hour at this temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with phosphate buffer (pH 7) and evaporation and distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=C1)C(C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |